N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
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Overview
Description
N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyridopyrimidine moiety with a benzothiazole ring, making it of significant interest in various fields of scientific research and industrial applications.
Mechanism of Action
While the specific mechanism of action for the compound you mentioned is not available, similar compounds like pyrido[3,4-d]pyrimidines have been studied as kinase inhibitors . Kinases are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Safety and Hazards
Future Directions
The future directions for research on pyrido[3,4-d]pyrimidines and similar compounds are likely to focus on their potential as anticancer agents . This includes further exploration of their mechanisms of action, optimization of their synthesis, and comprehensive testing of their safety and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as sodium hydroxide or ethoxide and may involve cyclization and methylation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s activity and interactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A breast cancer drug with a pyridopyrimidine moiety.
Dilmapimod: A potential treatment for rheumatoid arthritis with a similar structure.
Piritrexim: An inhibitor of dihydrofolate reductase with antitumor effects
Uniqueness
N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine stands out due to its unique combination of a pyridopyrimidine moiety with a benzothiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c1-14-23-18-13-22-10-7-16(18)20(24-14)27-11-8-15(9-12-27)26(2)21-17-5-3-4-6-19(17)30(28,29)25-21/h3-7,10,13,15H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMSIUKZNMPFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(CC3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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